

Application Notes and Protocols for Bioluminescence Imaging of *Candida* Infection in Mice

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Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] Traditional methods for studying the pathogenesis of *C. albicans* and evaluating the efficacy of antifungal therapies in animal models rely on determining the fungal burden in tissues by counting colony-forming units (CFU). This approach is terminal, labor-intensive, and provides only a snapshot in time, requiring large numbers of animals to generate statistically significant data.[3][4]

Bioluminescence imaging (BLI) offers a powerful, non-invasive alternative for the real-time, longitudinal monitoring of fungal infections in living animals.[4][5] By using genetically engineered *C. albicans* strains that express a luciferase enzyme, the spatial and temporal progression of an infection can be visualized and quantified.[6][7] This technology significantly reduces the number of animals required for studies and allows for a more dynamic understanding of host-pathogen interactions and the effects of therapeutic interventions.[7][8] These application notes provide detailed protocols for establishing various murine models of *C. albicans* infection and their subsequent analysis using BLI.

Principle of Bioluminescence Imaging in Fungal Infections

Bioluminescence imaging is based on the detection of light produced by a luciferase-catalyzed reaction.^[5] In the context of fungal infection models, a *Candida* strain is engineered to stably express a luciferase gene. When the corresponding substrate is administered to the infected animal, the luciferase enzyme catalyzes its oxidation, resulting in the emission of photons.^[5] This light can then be captured and quantified by a sensitive charged-coupled device (CCD) camera. The intensity of the bioluminescent signal is directly proportional to the number of viable fungal cells, allowing for the quantification of fungal burden.^[3]

Several luciferase reporter systems have been adapted for use in *C. albicans*, each with its own advantages and disadvantages. The choice of luciferase can impact the sensitivity of detection in different types of infections.^{[1][9]}

Data Presentation: Quantitative Summary

Table 1: Comparison of Luciferase Reporters for *C. albicans* Imaging

Luciferase Reporter	Substrate	Emission Peak	Advantages	Disadvantages	Primary Applications
Firefly Luciferase (Fluc)	D-Luciferin	~560 nm	Good photon emission in the yellow-green spectrum. ^[9] Codon-optimized versions show good correlation with CFU in systemic infections. ^[3]	Requires ATP, so only reflects metabolically active cells. ^[9] Light can be absorbed by tissues. ^[5]	Systemic infections. ^[3] ^[7]
Gaussia Luciferase (Gluc)	Coelenterazine	~480 nm	ATP-independent reaction. ^[9] Can be secreted or anchored for easy substrate access. ^[6]	Blue light emission is strongly absorbed by hemoglobin, limiting deep tissue imaging. ^[5] Coelenterazine can produce background luminescence. ^[1]	Superficial and mucosal infections (oropharyngeal, vaginal, subcutaneous). ^{[6][10][11]}
Red-Shifted Firefly Luciferase (Mut2)	D-Luciferin	600-700 nm	Red-shifted light has better tissue penetration, increasing sensitivity for	Requires ATP. ^[9]	Systemic and deep-seated infections. ^[1] ^[9]

deep-seated infections.^[1]
[9] Improved thermostabilit
y.^[1]

Table 2: Correlation Between Bioluminescence and Fungal Burden (CFU)

Infection Model	Luciferase Used	Correlation (BLI vs. CFU)	Key Findings	Reference
Systemic Candidiasis	Codon-optimized Firefly Luciferase	High correlation (Spearman correlation 0.91-0.92, P < 0.0001)	BLI accurately quantifies renal fungal burden in vivo.	[3]
Systemic Candidiasis	Red-Shifted Firefly Luciferase (Mut2)	Fungal loads could be correlated to the intensity of emitted light.	Increased sensitivity compared to unmodified firefly luciferase.	[1][9]
Oropharyngeal Candidiasis	Gaussia Luciferase (gLUC59)	BLI was found to be more reliable than CFU counts in detecting early infection.	BLI is a valid method to monitor and quantify oropharyngeal candidiasis.	[12]
Vaginal Candidiasis	Firefly Luciferase	Fungal loads determined by plating vaginal lavages showed a similar pattern to the bioluminescent signals.	BLI can detect fungal infections for over 30 days.	[7]

Experimental Protocols

Protocol 1: Preparation of Bioluminescent *Candida albicans*

This protocol describes the general steps for creating a bioluminescent *C. albicans* strain. The specific plasmid and transformation method may vary. A common approach is to use a plasmid that integrates into the *C. albicans* genome for stable expression of the luciferase gene under the control of a strong constitutive promoter like ACT1 or TEF1.[3][6]

- **Plasmid Construction:** A plasmid is constructed containing the luciferase gene (e.g., codon-optimized firefly luciferase or *Gaussia* luciferase) fused to a selectable marker.[6]
- **Transformation:** The plasmid is linearized and transformed into the desired *C. albicans* strain using standard protocols, such as the lithium acetate method.
- **Selection and Verification:** Transformants are selected on appropriate media. Successful integration and expression of the luciferase gene are confirmed by PCR and an in vitro luciferase assay.
- **Culture Preparation for Infection:**
 - Streak the engineered *C. albicans* strain onto a YPD agar plate and incubate overnight at 37°C.[11]
 - Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
 - Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
 - Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection.[13]

Protocol 2: Mouse Model of Oropharyngeal Candidiasis (OPC)

This model is used to study mucosal infections of the oral cavity.[10][14]

- Immunosuppression: To establish a persistent infection, mice (e.g., BALB/c) are typically immunosuppressed. Administer cortisone acetate (225 mg/kg) subcutaneously on days -1, 1, and 3 relative to infection.[10][14]
- Infection:
 - Anesthetize the mice (e.g., with isoflurane).
 - Inoculate the mice by placing a cotton swab saturated with the *C. albicans* suspension (e.g., 1×10^6 cells/ml) sublingually for 75 minutes.[10][14]
- Bioluminescence Imaging:
 - At desired time points post-infection, anesthetize the mice.
 - Administer the luciferase substrate. For *Gaussia* luciferase, apply 10 μ l of coelenterazine (0.5 mg/ml) sublingually.[14]
 - Immediately acquire images using an *in vivo* imaging system (e.g., IVIS).[14]
 - Quantify the photon flux from a defined region of interest (ROI) over the oral cavity using the accompanying software.[14]

Protocol 3: Mouse Model of Systemic Candidiasis

This model mimics disseminated infections, with the kidneys being the primary target organs.[3] [15]

- Infection:
 - Warm the mice to dilate the lateral tail vein.
 - Inject 100 μ l of the *C. albicans* suspension (e.g., 2.5×10^5 cells/ml) into the lateral tail vein. This results in an inoculum of approximately 2.5×10^4 cfu/g body weight.[3]
- Bioluminescence Imaging:
 - At desired time points, anesthetize the mice.

- For firefly luciferase, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
- Wait 10-15 minutes for substrate distribution.
- Acquire dorsal and ventral images.
- Quantify the bioluminescent signal from ROIs placed over the kidneys.[\[3\]](#)
- Ex Vivo Imaging:
 - To confirm the location of the infection, euthanize the mice immediately after the final in vivo scan.
 - Excise the kidneys and other organs of interest and arrange them in a petri dish.
 - Acquire a final bioluminescent image of the excised organs.[\[3\]](#)[\[10\]](#)

Protocol 4: Mouse Model of Vaginal Candidiasis

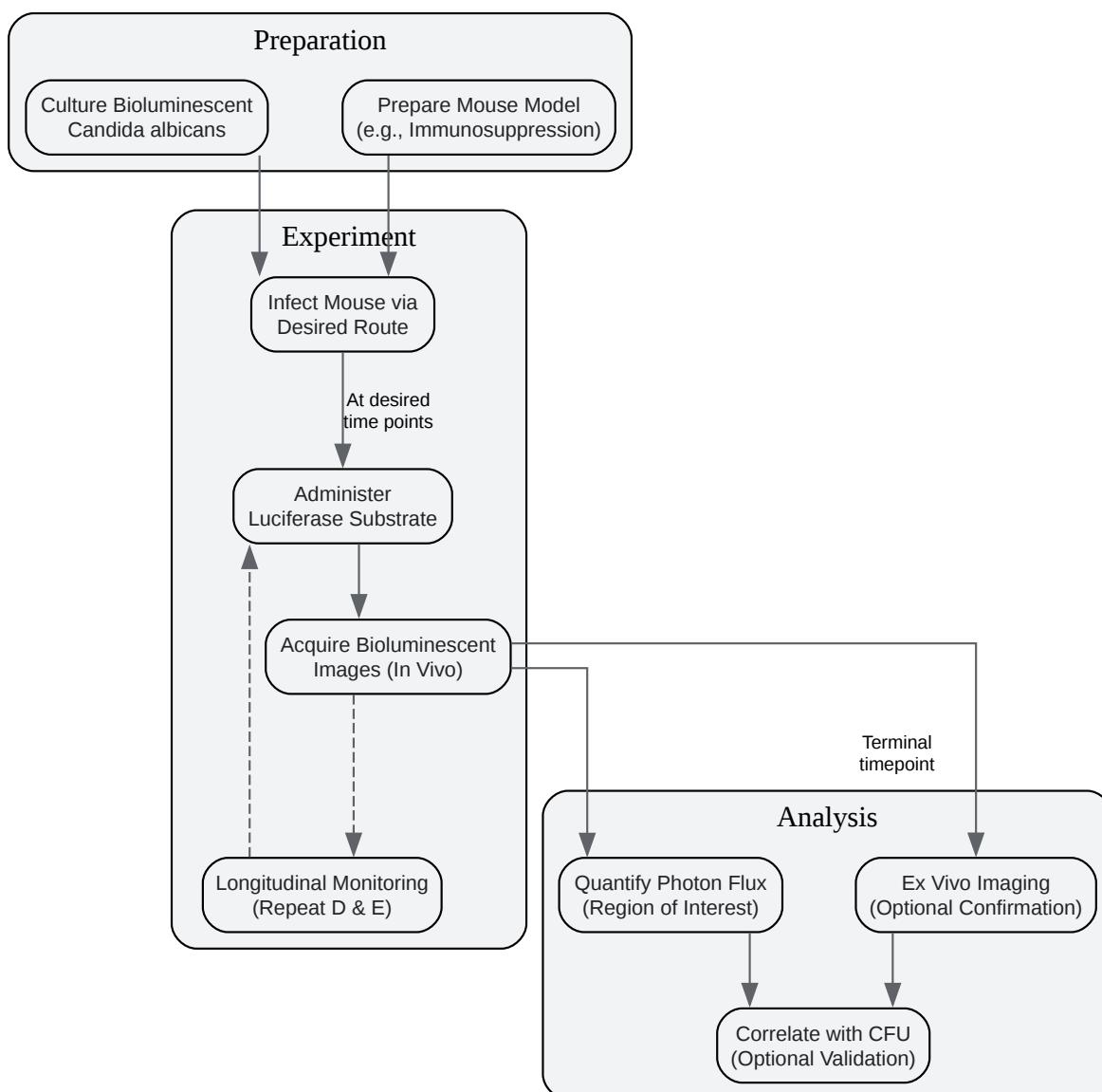
This model requires the induction of a pseudo-estrus state to allow for sustained infection.[\[7\]](#)
[\[16\]](#)

- Hormone Treatment:
 - Administer estradiol valerate (0.1-0.5 mg) subcutaneously 3-6 days prior to infection to induce a state of pseudoestrus.[\[16\]](#) Repeat weekly.[\[16\]](#)
- Infection:
 - Gently inoculate 20 µl of the C. albicans suspension (e.g., 2×10^7 cells) into the vaginal lumen using a micropipettor.[\[16\]](#)[\[17\]](#)
- Bioluminescence Imaging:
 - Anesthetize the mice.
 - For Gaussia luciferase, administer 10 µl of coelenterazine (0.5 mg/ml) intravaginally.[\[17\]](#)
For firefly luciferase, lavage the vagina with a solution containing luciferin.[\[6\]](#)

- Acquire images and quantify the signal from an ROI over the vaginal area.[17]

Visualizations: Workflows and Pathways

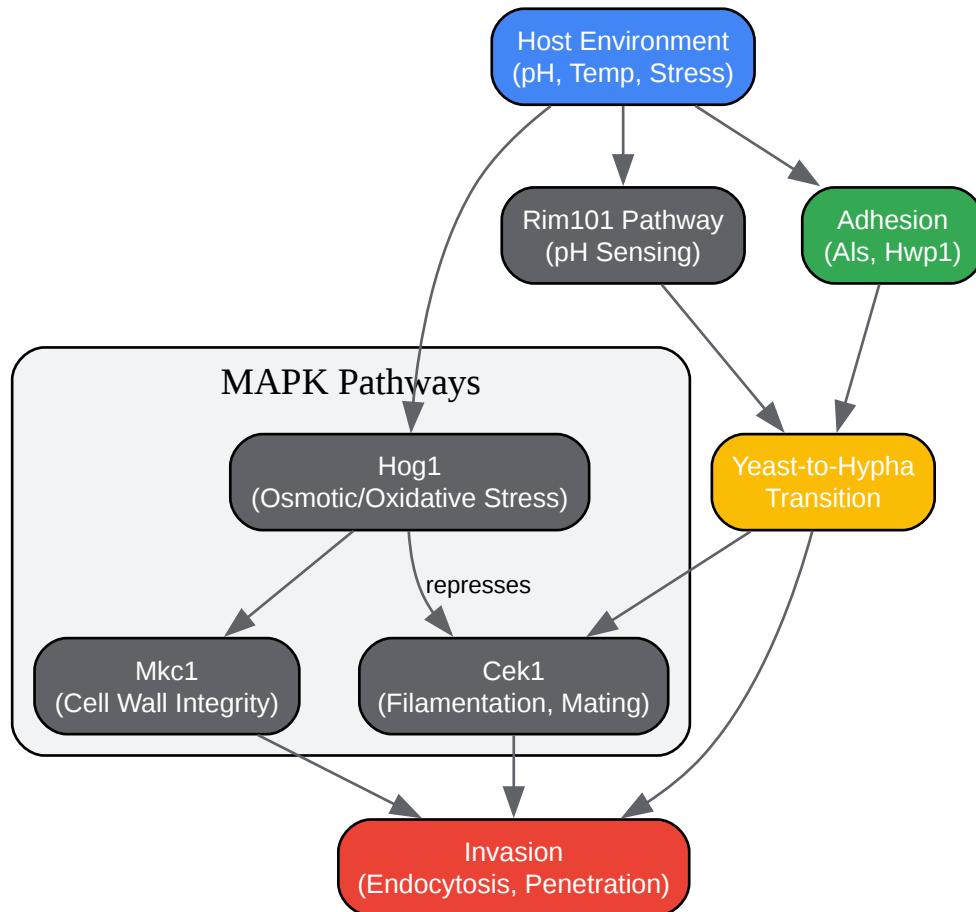
Experimental Workflow



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Caption: General workflow for bioluminescence imaging of *Candida* infection.

***Candida albicans* Pathogenesis Signaling**



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Caption: Key signaling pathways in *C. albicans* pathogenesis.

Conclusion

Bioluminescence imaging is a robust and sensitive method for studying *C. albicans* infections in mice.^[18] It provides a non-invasive means to longitudinally monitor disease progression and the efficacy of antifungal agents, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.^[19] The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize BLI in their studies of *Candida* pathogenesis and drug development. The choice of infection model and luciferase reporter should be tailored to the specific research question to achieve optimal results.^{[1][5]}

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References

- 1. Frontiers | Red-Shifted Firefly Luciferase Optimized for *Candida albicans* In vivo Bioluminescence Imaging [frontiersin.org]
- 2. Frontiers | Modulating Host Signaling Pathways to Promote Resistance to Infection by *Candida albicans* [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Fungal Infections with Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multifunctional, Synthetic *Gaussia princeps* Luciferase Reporter for Live Imaging of *Candida albicans* Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing fungal infections in living mice using bioluminescent pathogenic *Candida albicans* strains transformed with the firefly luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Red-Shifted Firefly Luciferase Optimized for *Candida albicans* In vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel bioluminescence mouse model for monitoring oropharyngeal candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. *Candida albicans* Biofilm Development on Medically-relevant Foreign Bodies in a Mouse Subcutaneous Model Followed by Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between bioluminescence imaging technique and CFU count for the study of oropharyngeal candidiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. *Candida albicans* Biofilm Formation in an In Vivo Mouse Model [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. *Candida albicans* pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible *Aspergillus fumigatus* Infections in *Galleria mellonella* by Longitudinal Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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